

# Commercial Availability and Technical Guide: N-benzyloctan-4-amine

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## Compound of Interest

Compound Name: *N-benzyloctan-4-amine*

Cat. No.: B15429784

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For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

## Executive Summary

This technical guide addresses the commercial availability, synthesis, and potential biological significance of **N-benzyloctan-4-amine**. Direct commercial sources for this specific compound have not been identified, suggesting a need for custom synthesis. A detailed experimental protocol for its preparation via reductive amination of 4-octanone with benzylamine is provided. Based on structure-activity relationships of analogous N-benzylalkylamines, **N-benzyloctan-4-amine** is predicted to be a potent agonist of the serotonin 2A (5-HT<sub>2A</sub>) receptor, a Gq-coupled G-protein coupled receptor (GPCR) implicated in a variety of neurological processes. This guide provides a comprehensive overview of the relevant synthetic methodologies and the predicted biological signaling pathway to support further research and development efforts.

## Commercial Availability

A thorough search of chemical supplier databases and commercial platforms indicates that **N-benzyloctan-4-amine** is not a readily available stock chemical. Researchers requiring this compound will likely need to pursue custom synthesis. The synthetic route outlined in this guide offers a viable and well-documented approach.

## Proposed Synthesis: Reductive Amination

The most direct and widely applicable method for the synthesis of **N-benzyloctan-4-amine** is the reductive amination of 4-octanone with benzylamine. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.<sup>[1][2]</sup>

## Experimental Protocol: Reductive Amination of 4-Octanone with Benzylamine

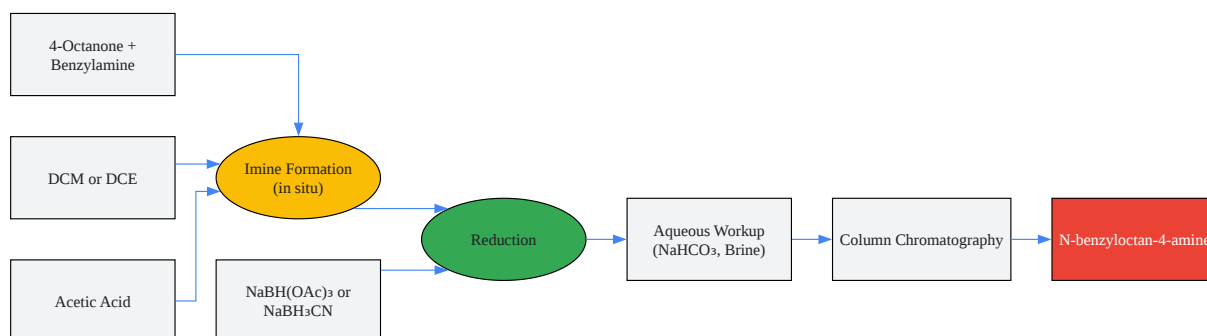
Materials:

- 4-Octanone
- Benzylamine
- Sodium triacetoxyborohydride ( $\text{NaBH}(\text{OAc})_3$ ) or Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ )<sup>[1][3]</sup>
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
- Acetic acid (glacial)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-octanone (1.0 equivalent). Dissolve the ketone in a suitable solvent such as dichloromethane or 1,2-dichloroethane.
- **Addition of Amine:** Add benzylamine (1.0-1.2 equivalents) to the solution.
- **Acid Catalyst:** Add a catalytic amount of glacial acetic acid to facilitate imine formation.
- **Addition of Reducing Agent:** Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions. If using sodium cyanoborohydride, exercise caution as it is toxic and can release hydrogen cyanide under acidic conditions.<sup>[3]</sup> The reaction is typically stirred at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
- **Workup:** Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure **N-benzyl-octan-4-amine**.

## Synthesis Workflow



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**Figure 1.** Workflow for the synthesis of **N-benzyloctan-4-amine** via reductive amination.

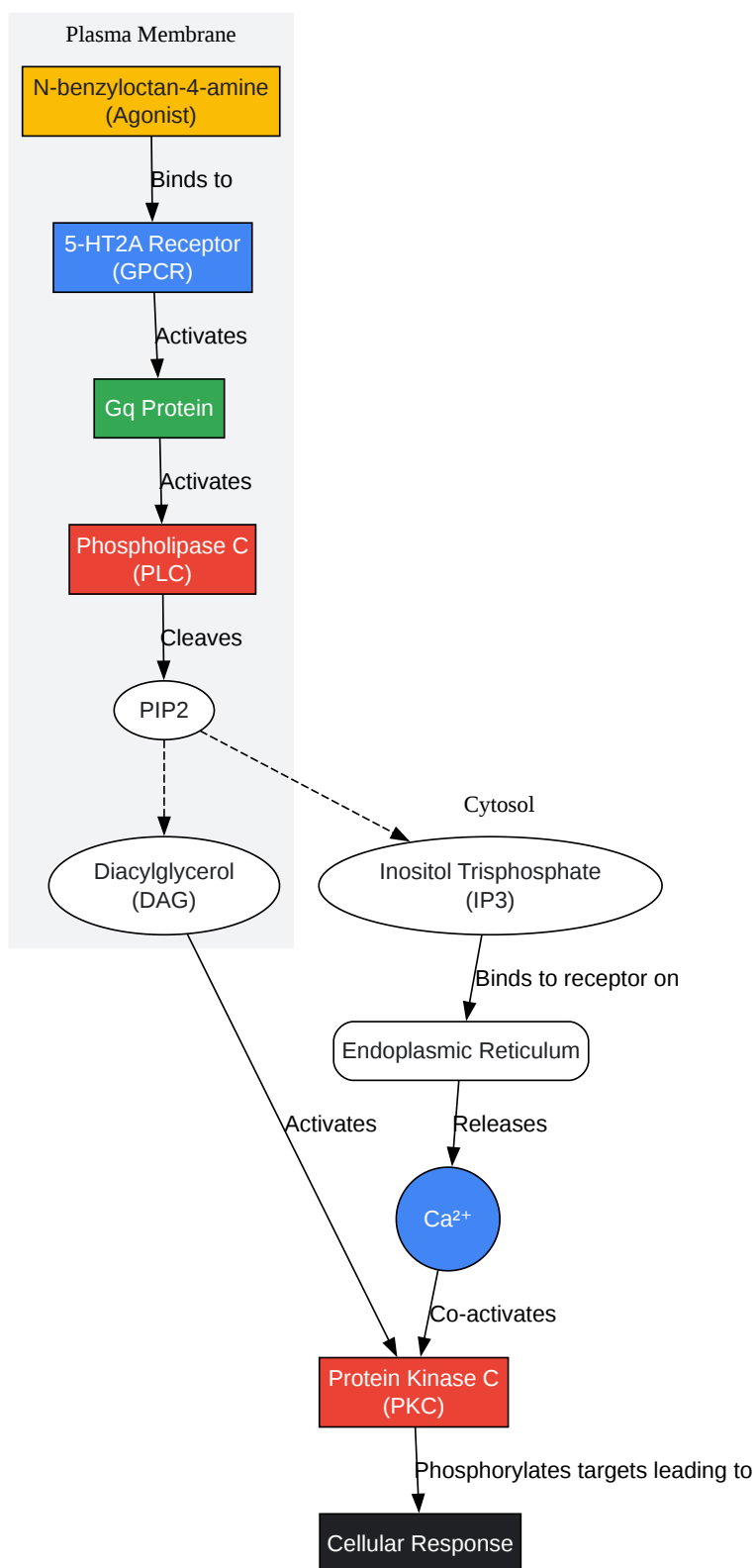
## Predicted Biological Activity and Signaling Pathway

While no specific biological data for **N-benzyloctan-4-amine** has been reported, the structure-activity relationships (SAR) of related N-benzylalkylamines strongly suggest that it will act as an agonist at serotonin receptors, particularly the 5-HT<sub>2A</sub> subtype.<sup>[4][5][6][7][8]</sup> N-benzyl substitution on phenethylamines has been shown to dramatically increase affinity and potency at the 5-HT<sub>2A</sub> receptor.<sup>[7]</sup>

## Predicted Signaling Pathway: 5-HT<sub>2A</sub> Receptor Activation

The 5-HT<sub>2A</sub> receptor is a Gq-coupled G-protein coupled receptor (GPCR).<sup>[9][10][11][12]</sup> Upon agonist binding, such as predicted for **N-benzyloctan-4-amine**, the receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit. This initiates a downstream signaling cascade:

- Gq Activation: The activated Gq protein stimulates phospholipase C (PLC).[\[9\]](#)[\[13\]](#)[\[11\]](#)
- Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[\[9\]](#)[\[13\]](#)[\[11\]](#)
- Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium ( $\text{Ca}^{2+}$ ).[\[13\]](#)[\[11\]](#)[\[12\]](#)
- Protein Kinase C Activation: DAG, along with the increased intracellular  $\text{Ca}^{2+}$ , activates protein kinase C (PKC).[\[13\]](#)[\[12\]](#)
- Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cellular response.



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**Figure 2.** Predicted signaling pathway of **N-benzyloctan-4-amine** via the 5-HT2A receptor.

## Quantitative Data from Analogous Compounds

To provide a quantitative context for the predicted biological activity of **N-benzylloctan-4-amine**, the following tables summarize affinity ( $K_i$ ) and functional potency ( $EC_{50}$ ) data for a series of N-benzylphenethylamines at the human 5-HT<sub>2A</sub> receptor, as reported in the literature. [4] These compounds share the N-benzyl structural motif and are potent 5-HT<sub>2A</sub> agonists.

Table 1: Binding Affinities ( $K_i$ ) of N-Benzylphenethylamines at the Human 5-HT<sub>2A</sub> Receptor

Compound	$K_i$ (nM)
25D-NBOMe	0.51
25E-NBOMe	1.5
25I-NBOH	0.95
25N-NBOMe	2.38
LSD	1.11
5-HT (Serotonin)	40

Data extracted from Rickli et al., 2015.[4]

Table 2: Functional Potencies ( $EC_{50}$ ) of N-Benzylphenethylamines at the Human 5-HT<sub>2A</sub> Receptor (IP-1 Accumulation Assay)

Compound	$EC_{50}$ (nM)
25D-NBOMe	0.51
25E-NBOMe	1.5
25I-NBOH	0.95
25N-NBOMe	2.38
LSD	1.11
5-HT (Serotonin)	40

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## Conclusion

**N-benzyloctan-4-amine** is a novel compound that is not commercially available and requires custom synthesis. The provided reductive amination protocol offers a reliable method for its preparation. Based on extensive structure-activity relationship data from analogous compounds, **N-benzyloctan-4-amine** is predicted to be a potent 5-HT<sub>2A</sub> receptor agonist, activating the Gq-mediated signaling cascade. The quantitative data from related N-benzylphenethylamines provide a benchmark for its expected high affinity and potency. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the synthesis and pharmacological investigation of **N-benzyloctan-4-amine**.

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